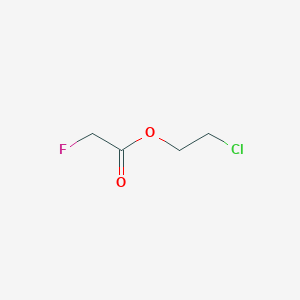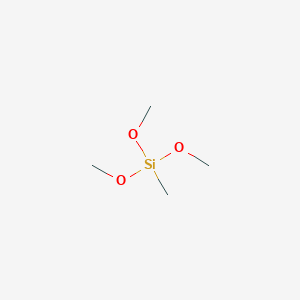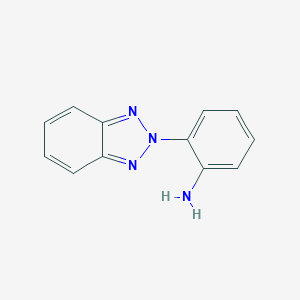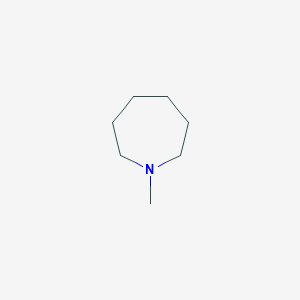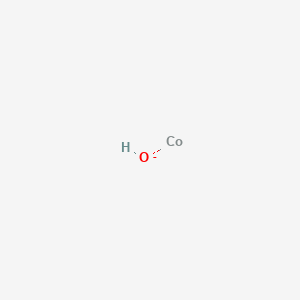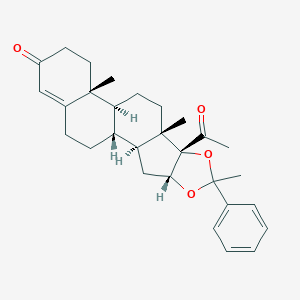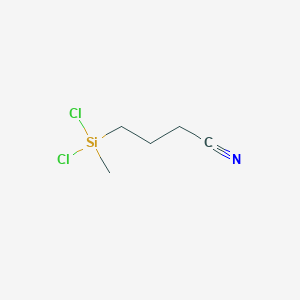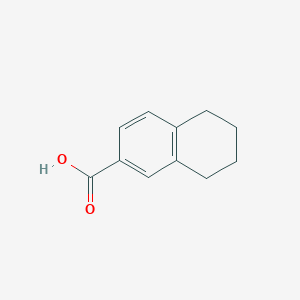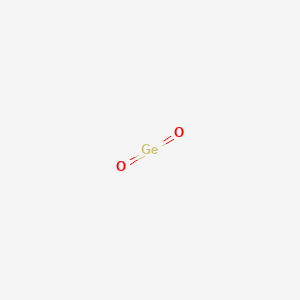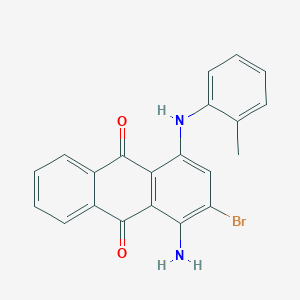
1-Amino-2-bromo-4-o-toluidinoanthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-2-bromo-4-o-toluidinoanthraquinone (abbreviated as ABROT) is a chemical compound that belongs to the class of anthraquinone derivatives. It has gained attention in scientific research for its potential applications in various fields such as medicine, biology, and chemistry.
Mecanismo De Acción
The mechanism of action of 1-Amino-2-bromo-4-o-toluidinoanthraquinone is not fully understood. However, it has been proposed that 1-Amino-2-bromo-4-o-toluidinoanthraquinone induces apoptosis in cancer cells by activating the mitochondrial pathway. It also inhibits the activation of nuclear factor kappa B (NF-κB) which is involved in the regulation of inflammation and cell survival.
Efectos Bioquímicos Y Fisiológicos
1-Amino-2-bromo-4-o-toluidinoanthraquinone has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It also inhibits the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.
In addition, 1-Amino-2-bromo-4-o-toluidinoanthraquinone has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It also inhibits the activation of NF-κB which is involved in the regulation of inflammation and cell survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Amino-2-bromo-4-o-toluidinoanthraquinone in lab experiments is its high purity and stability. It is also relatively easy to synthesize and purify. However, one limitation is its low solubility in water which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research of 1-Amino-2-bromo-4-o-toluidinoanthraquinone. One direction is to study its potential use as a photosensitizer in photodynamic therapy. Another direction is to study its potential use as an anti-inflammatory agent for the treatment of autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-Amino-2-bromo-4-o-toluidinoanthraquinone and its potential applications in various fields of research.
Conclusion:
In conclusion, 1-Amino-2-bromo-4-o-toluidinoanthraquinone is a chemical compound that has gained attention in scientific research for its potential applications in various fields such as medicine, biology, and chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of 1-Amino-2-bromo-4-o-toluidinoanthraquinone in various fields of research.
Métodos De Síntesis
The synthesis of 1-Amino-2-bromo-4-o-toluidinoanthraquinone involves the reaction of o-toluidine, 2-bromoanthraquinone, and copper powder in the presence of dimethylformamide (DMF) as a solvent. The reaction is carried out under reflux conditions for several hours, followed by purification and recrystallization to obtain pure 1-Amino-2-bromo-4-o-toluidinoanthraquinone.
Aplicaciones Científicas De Investigación
1-Amino-2-bromo-4-o-toluidinoanthraquinone has been extensively studied for its potential applications in various fields of research. In the field of medicine, 1-Amino-2-bromo-4-o-toluidinoanthraquinone has been shown to possess anti-cancer properties by inducing apoptosis in cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and for the treatment of cardiovascular diseases.
In the field of biology, 1-Amino-2-bromo-4-o-toluidinoanthraquinone has been used as a fluorescent probe to detect DNA damage and oxidative stress. It has also been studied for its potential use as a photosensitizer in photodynamic therapy.
In the field of chemistry, 1-Amino-2-bromo-4-o-toluidinoanthraquinone has been used as a catalyst in various chemical reactions such as the synthesis of benzimidazoles and quinolines.
Propiedades
Número CAS |
1564-70-1 |
|---|---|
Nombre del producto |
1-Amino-2-bromo-4-o-toluidinoanthraquinone |
Fórmula molecular |
C21H15BrN2O2 |
Peso molecular |
407.3 g/mol |
Nombre IUPAC |
1-amino-2-bromo-4-(2-methylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C21H15BrN2O2/c1-11-6-2-5-9-15(11)24-16-10-14(22)19(23)18-17(16)20(25)12-7-3-4-8-13(12)21(18)26/h2-10,24H,23H2,1H3 |
Clave InChI |
TVSTYTRBNPXKHV-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)Br |
SMILES canónico |
CC1=CC=CC=C1NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)Br |
Otros números CAS |
1564-70-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



